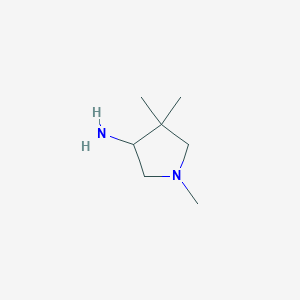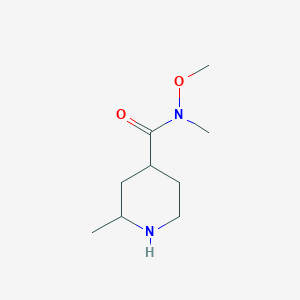
4-(Azetidin-1-yl)-3,5-difluorobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Azetidin-1-yl)-3,5-difluorobenzaldehyde is an organic compound that features a benzaldehyde core substituted with azetidine and difluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-1-yl)-3,5-difluorobenzaldehyde typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Introduction of the Difluoromethyl Groups: The difluoromethyl groups can be introduced via a Suzuki–Miyaura cross-coupling reaction using appropriate boronic acids.
Aldehyde Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Azetidin-1-yl)-3,5-difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-(Azetidin-1-yl)-3,5-difluorobenzoic acid.
Reduction: 4-(Azetidin-1-yl)-3,5-difluorobenzyl alcohol.
Substitution: Various substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
4-(Azetidin-1-yl)-3,5-difluorobenzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(Azetidin-1-yl)-3,5-difluorobenzaldehyde involves its interaction with specific molecular targets. For instance, azetidine derivatives have been shown to target tubulin, disrupting the microtubular structure in cancer cells and causing cell cycle arrest and apoptosis. The difluoromethyl groups may enhance the compound’s binding affinity and metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
N-Substituted-3-chloro-2-azetidinone derivatives: These compounds also feature an azetidine ring and have been studied for their anticonvulsant activity.
Azetidine and oxetane amino acid derivatives: These compounds contain azetidine rings and are used in the synthesis of heterocyclic amino acids.
Uniqueness
4-(Azetidin-1-yl)-3,5-difluorobenzaldehyde is unique due to the presence of both azetidine and difluoromethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.
Propiedades
Fórmula molecular |
C10H9F2NO |
|---|---|
Peso molecular |
197.18 g/mol |
Nombre IUPAC |
4-(azetidin-1-yl)-3,5-difluorobenzaldehyde |
InChI |
InChI=1S/C10H9F2NO/c11-8-4-7(6-14)5-9(12)10(8)13-2-1-3-13/h4-6H,1-3H2 |
Clave InChI |
CKAAEWOIEUIQGU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)C2=C(C=C(C=C2F)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(Aminomethyl)cyclobutyl]propan-1-one](/img/structure/B13167465.png)



![[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol](/img/structure/B13167495.png)

![[(3-Bromo-2-cyclopropyl-2-methylpropoxy)methyl]benzene](/img/structure/B13167507.png)



![1-[2-(4-tert-butylphenyl)-1H-indol-3-yl]-2-chloroethanone](/img/structure/B13167531.png)
![1-[(Benzylamino)methyl]-4-methylcyclohexan-1-ol](/img/structure/B13167533.png)


